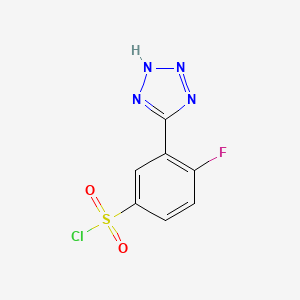

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClFN4O2S and a molecular weight of 262.65 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride typically involves the introduction of the tetrazole ring onto a fluorobenzene derivative, followed by the sulfonylation reaction. One common method includes the following steps:

Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoro-3-nitrobenzene.

Reduction: The nitro group is then reduced to an amine group, resulting in 4-fluoro-3-aminobenzene.

Tetrazole Formation: The amine group reacts with sodium azide and a suitable catalyst to form the tetrazole ring, yielding 4-fluoro-3-(1H-tetrazol-5-yl)benzene.

Sulfonylation: Finally, the tetrazole derivative undergoes sulfonylation with chlorosulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, copper

Solvents: Dichloromethane, toluene, ethanol

Conditions: Room temperature to reflux, inert atmosphere (e.g., nitrogen or argon)

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Research

The compound has been employed in the synthesis of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which have shown promising in vitro antibacterial activity against various bacterial strains. These derivatives were screened for their efficacy, indicating that modifications to the tetrazole moiety can lead to enhanced antibacterial properties.

Hypertension Treatment

Compounds structurally related to 4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride belong to the sartans family, which are known for their application in treating hypertension. Research indicates that these compounds exhibit a close relationship with blood pressure regulation, making them potential candidates for antihypertensive therapies.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and hypertension.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antibacterial | Significant activity against various bacterial strains. |

| Anticancer Potential | Inhibits proliferation of cancer cell lines; mechanism involves apoptosis modulation. |

| Hypertension Regulation | Related compounds show efficacy in lowering blood pressure. |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that incorporate the tetrazole ring, which is critical for its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.

Table 2: Key Structural Features Influencing Activity

| Feature | Importance |

|---|---|

| Fluorine Substitution | Increases lipophilicity and biological activity. |

| Tetrazole Ring | Essential for bioactivity through hydrogen bonding. |

| Sulfonamide Moiety | Contributes to overall antimicrobial and anticancer activity. |

Case Studies

Several case studies have documented the therapeutic potential of related compounds:

Case Study on Anticancer Activity

In vitro studies demonstrated that derivatives of this compound effectively inhibited the proliferation of HeLa cells, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Combination Therapy Research

Research has suggested that using this compound in combination with other drugs enhances therapeutic efficacy, indicating a potential synergistic effect that warrants further investigation.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which have diverse biological and chemical properties .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-nitrobenzenesulfonyl chloride

- 4-Fluoro-3-aminobenzenesulfonyl chloride

- 4-Fluoro-3-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Actividad Biológica

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride, with the CAS number 926222-53-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl chloride moiety, which is known for its reactivity and ability to form various derivatives. The presence of the tetrazole ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antiproliferative Effects

Research has highlighted the antiproliferative activity of compounds related to this compound. Notably, studies indicate that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of phenyl sulfonate derivatives on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of PIB-SOs and Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 36 | HT-29 | 25 |

| PIB-SO 44 | M21 | 30 |

| PIB-SO 45 | MCF7 | 20 |

| Combretastatin A-4 | HT-29 | 15 |

The mechanism by which these compounds exert their antiproliferative effects involves binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest in the G2/M phase. This disruption is critical for inducing apoptosis in cancer cells .

Angiogenesis Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit angiogenesis. In chick chorioallantoic membrane assays, certain derivatives demonstrated the ability to block angiogenesis effectively, comparable to known anti-cancer agents like combretastatin A-4. This suggests that compounds like this compound may play a role in preventing tumor growth through angiogenesis inhibition .

Case Studies and Research Findings

A detailed examination of related compounds indicates that structural modifications can significantly influence biological activity. For instance, variations in substituents on the aromatic ring have been shown to alter the potency and selectivity of these compounds against different cancer types .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on structure-activity relationships revealed that specific modifications to the tetrazole moiety could enhance cytotoxicity while maintaining selectivity towards tumor cells over normal cells. The findings suggest that further exploration into the synthesis of novel derivatives could yield compounds with improved therapeutic profiles .

Table 2: Summary of Structural Modifications and Their Impact on Activity

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency |

| Substitution at ortho position | Enhanced selectivity |

| Alteration of sulfonyl group | Variable toxicity levels |

Propiedades

IUPAC Name |

4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZOUUXCUIAFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.